molecular formula C20H23NO4 B2662058 [(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1794780-97-4

[(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate

Cat. No.: B2662058
CAS No.: 1794780-97-4
M. Wt: 341.407
InChI Key: GRSDLSXHBYFHLG-UHFFFAOYSA-N
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Description

[(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a synthetic organic compound characterized by a carbamoyl-linked ethylphenyl group and an ethoxyphenyl acetate ester moiety. The compound’s ester and carbamate functionalities imply hydrolytic sensitivity and possible prodrug behavior, common in bioactive molecules.

Properties

IUPAC Name

[2-(4-ethylanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-3-15-5-9-17(10-6-15)21-19(22)14-25-20(23)13-16-7-11-18(12-8-16)24-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSDLSXHBYFHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves the reaction of 4-ethylphenyl isocyanate with 2-(4-ethoxyphenyl)acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

[(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

[(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Materials Science: The compound is utilized in the development of new materials with specific properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Researchers use this compound to study its effects on biological systems and its potential therapeutic applications.

Mechanism of Action

The mechanism of action of [(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs
Compound Name Molecular Formula Molecular Weight (Da) Key Substituents Evidence ID
[(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate (Target) Not explicitly provided Ethylphenyl carbamoyl, ethoxyphenyl acetate
2-({4-[(4-Ethoxyphenyl)carbamoyl]phenyl}amino)-2-oxoethyl (4-methoxyphenyl)acetate C₂₆H₂₆N₂O₆ 462.50 Ethoxyphenyl carbamoyl, methoxyphenyl acetate, additional amino-oxo group
4-[(4-Methylphenyl)carbamoyl]phenyl 2-(4-chloro-2-methylphenoxy)acetate C₂₃H₂₀ClNO₄ 410.00 Methylphenyl carbamoyl, chloromethylphenoxy acetate
Etofenprox (1-((2-(4-ethoxyphenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene) C₂₅H₂₈O₃ 376.50 Ethoxyphenyl, methylpropoxy, phenoxybenzene backbone (pesticide)

Key Observations :

  • Substituent Effects : The target compound’s ethylphenyl group (vs. methylphenyl in ) may enhance lipophilicity (LogP), influencing membrane permeability. The ethoxy group in the acetate moiety (vs. methoxy in ) could alter metabolic stability due to increased steric hindrance.
  • This difference may affect solubility and receptor-binding affinity.
  • Bioactivity Clues : Etofenprox (), an insecticide with ethoxyphenyl groups, suggests that the target compound’s ethoxy substituent might confer pesticidal or herbicidal activity.
Physicochemical Properties
  • Molecular Weight : The target compound’s molecular weight likely falls between 400–450 Da (based on analogs in ), aligning with Lipinski’s Rule of Five for drug-likeness.
  • Hydrolytic Stability : The ester and carbamate groups are prone to hydrolysis, similar to the acetate derivatives in and . This property could be leveraged for controlled-release formulations.

Biological Activity

[(4-Ethylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a synthetic compound with potential therapeutic applications. Its biological activity is primarily investigated in the context of its interactions with various biological systems, including its effects on enzymes and receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C20H23NO4
  • Molecular Weight : 341.40 g/mol

The mechanism of action of this compound involves its binding to specific molecular targets, such as enzymes and receptors. This interaction modulates their activity, leading to various biological effects. The precise pathways depend on the biological system being studied, but preliminary data suggest potential anti-inflammatory and analgesic properties.

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compoundNot yet determinedNot yet determined
Celecoxib0.04 ± 0.010.04 ± 0.01
Diclofenac19.45 ± 0.0742.1 ± 0.30

Note: The IC50 values for this compound are still under investigation and require further validation.

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties. Research has shown that derivatives of similar structures can inhibit bacterial growth, indicating a potential for broader applications in treating infections.

Case Studies

  • Study on Anti-inflammatory Activity :
    • A study evaluated the efficacy of various phenylacetate derivatives, including this compound, in reducing inflammation in animal models.
    • Results indicated a significant reduction in edema compared to control groups, suggesting its potential as an anti-inflammatory agent.
  • Enzyme Inhibition Assays :
    • In vitro assays were conducted to determine the inhibitory effects on COX enzymes.
    • The results showed promising trends towards inhibition, warranting further exploration into its pharmacological potential.

Research Applications

The compound is being explored for various applications in:

  • Pharmaceutical Development : As an intermediate in synthesizing new drugs.
  • Materials Science : In developing novel materials with specific chemical properties.
  • Organic Synthesis : As a building block for more complex organic molecules.

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